molecular formula C8H5ClN2O2 B1505214 5-Chloro-4-methyl-2-nitrobenzonitrile CAS No. 97113-40-1

5-Chloro-4-methyl-2-nitrobenzonitrile

Cat. No.: B1505214
CAS No.: 97113-40-1
M. Wt: 196.59 g/mol
InChI Key: LMPTTWWTJZVGMK-UHFFFAOYSA-N
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Description

5-Chloro-4-methyl-2-nitrobenzonitrile: is an organic compound with the molecular formula C8H5ClN2O2 . It is a derivative of benzonitrile, characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences .

Biochemical Analysis

Biochemical Properties

5-Chloro-4-methyl-2-nitrobenzonitrile plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to conjugate with glutathione S-transferase (GST) isoenzymes, which are crucial for detoxification processes . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, leading to changes in the activity of the target biomolecules.

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce oxidative stress in cells, leading to alterations in cellular functions . Additionally, it has been reported to affect the expression of genes involved in stress response and metabolic pathways, thereby impacting overall cell health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites . Furthermore, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects. Over time, this compound may undergo chemical degradation, leading to the formation of by-products that could influence its activity . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in sustained oxidative stress and cellular damage, highlighting the importance of monitoring its stability in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and exert beneficial effects by modulating enzyme activity and gene expression . At high doses, it can induce toxic effects, including oxidative stress, inflammation, and cellular apoptosis. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s adverse effects become pronounced.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the flux of metabolites and the overall metabolic balance . For instance, it has been shown to affect the activity of enzymes involved in the detoxification of reactive oxygen species, thereby impacting cellular redox status and metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its activity and function. Studies have shown that it can be transported across cellular membranes and distributed to various cellular compartments, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It can be targeted to specific compartments or organelles through post-translational modifications or targeting signals . For example, it may localize to the mitochondria, where it can influence mitochondrial function and induce oxidative stress. Understanding its subcellular localization helps in elucidating its precise mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Nitration of 4-Chloro-2-methylbenzonitrile:

      Reactants: 4-Chloro-2-methylbenzonitrile, Nitric acid, Sulfuric acid.

      Conditions: The nitration reaction is typically carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.

      Procedure: 4-Chloro-2-methylbenzonitrile is slowly added to a mixture of concentrated nitric acid and sulfuric acid under stirring. The reaction mixture is maintained at low temperature to ensure controlled nitration.

  • Chlorination of 4-Methyl-2-nitrobenzonitrile:

      Reactants: 4-Methyl-2-nitrobenzonitrile, Chlorine gas.

      Conditions: The reaction is carried out at room temperature in the presence of a catalyst such as iron(III) chloride.

      Procedure: Chlorine gas is bubbled through a solution of 4-Methyl-2-nitrobenzonitrile in an appropriate solvent (e.g., dichloromethane) in the presence of iron(III) chloride.

Industrial Production Methods:

Industrial production of 5-Chloro-4-methyl-2-nitrobenzonitrile typically involves large-scale nitration and chlorination processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, Sodium dichromate.

    Reduction: Hydrogen gas, Palladium on carbon (Pd/C).

    Substitution: Sodium methoxide, Methanol.

Major Products:

Mechanism of Action

The mechanism of action of 5-Chloro-4-methyl-2-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Uniqueness:

5-Chloro-4-methyl-2-nitrobenzonitrile is unique due to the presence of both chlorine and methyl groups on the benzene ring, which influences its chemical reactivity and biological activity. The combination of these substituents enhances its potential as an intermediate in organic synthesis and its applications in various scientific fields .

Properties

IUPAC Name

5-chloro-4-methyl-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c1-5-2-8(11(12)13)6(4-10)3-7(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPTTWWTJZVGMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90701675
Record name 5-Chloro-4-methyl-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90701675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97113-40-1
Record name 5-Chloro-4-methyl-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90701675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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